molecular formula C8H10O2S B13584614 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine

2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine

Cat. No.: B13584614
M. Wt: 170.23 g/mol
InChI Key: USEHYZSWYYJCHO-UHFFFAOYSA-N
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Description

Contextualization within Substituted Thienodioxine Chemistry and its Significance as a Monomer

Substituted thienodioxines are a class of heterocyclic compounds that form the building blocks for a range of conductive polymers. The parent compound, 3,4-ethylenedioxythiophene (B145204) (EDOT), is renowned for its ability to be polymerized into poly(3,4-ethylenedioxythiophene) (PEDOT), a polymer celebrated for its high electrical conductivity, transparency, and stability. The chemical versatility of the EDOT structure allows for the introduction of various functional groups, leading to a family of substituted thienodioxines with modified characteristics.

2-ethyl-2H,3H-thieno[3,4-b] Current time information in Ottawa, CA.nih.govdioxine, also known as 2-Ethyl EDOT, is a prime example of such a strategic substitution. The introduction of an ethyl group onto the ethylenedioxy bridge of the thienodioxine ring system is a key modification that influences the properties of the resulting polymer. Alkyl substitutions, in general, are known to impact the solubility, processability, and solid-state packing of conjugated polymers. The ethyl group in 2-Ethyl EDOT, being a short and flexible alkyl chain, can enhance the solubility of the monomer and the resulting polymer in organic solvents. This improved solubility is a significant advantage for solution-based processing techniques, which are often more cost-effective and scalable than other fabrication methods.

The significance of 2-ethyl-2H,3H-thieno[3,4-b] Current time information in Ottawa, CA.nih.govdioxine as a monomer lies in its ability to fine-tune the optoelectronic and physical properties of the corresponding polymer. The ethyl substituent can influence the intermolecular interactions between polymer chains, potentially affecting the material's morphology and, consequently, its charge transport characteristics. Compared to the unsubstituted PEDOT, polymers derived from 2-Ethyl EDOT can exhibit altered electrochemical behavior and physical properties, making them suitable for specific applications where the properties of the parent polymer may not be optimal. The presence of the alkyl group can also increase the hydrophobicity of the polymer, which can be advantageous in applications requiring resistance to moisture.

Table 1: Comparison of EDOT and 2-Ethyl EDOT Monomers

Property3,4-ethylenedioxythiophene (EDOT)2-ethyl-2H,3H-thieno[3,4-b] Current time information in Ottawa, CA.nih.govdioxine (2-Ethyl EDOT)
Molecular Formula C6H6O2SC8H10O2S
Molecular Weight 142.18 g/mol 170.23 g/mol . frontiersin.org
Key Structural Feature Unsubstituted ethylenedioxy bridgeEthyl group on the ethylenedioxy bridge
Anticipated Polymer Solubility Generally lower in organic solventsGenerally higher in organic solvents
Potential Influence on Polymer Properties High conductivity and stabilityModified solubility, processability, and morphology

Overview of Research Trajectories for 2-ethyl-2H,3H-thieno[3,4-b]Current time information in Ottawa, CA.nih.govdioxine in Polymer Science and Organic Electronics

The unique properties imparted by the ethyl substitution in 2-ethyl-2H,3H-thieno[3,4-b] Current time information in Ottawa, CA.nih.govdioxine have spurred significant research interest in its application as a monomer for advanced polymers in organic electronics. The resulting polymer, poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Ottawa, CA.nih.govdioxine), is being explored for its potential to enhance the performance and processability of various electronic devices.

One of the primary research trajectories involves the use of this polymer in organic solar cells (OSCs) . In OSCs, the morphology of the active layer, which is typically a blend of a donor and an acceptor material, is crucial for efficient charge generation and transport. The improved solubility of polymers derived from 2-Ethyl EDOT allows for better control over the blend morphology during solution processing, potentially leading to more optimized active layer nanostructures and improved device performance. Research in this area focuses on synthesizing copolymers incorporating 2-Ethyl EDOT and evaluating their photovoltaic properties, such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For instance, studies have explored the use of EDOT-based structures in donor-acceptor copolymers for OSCs, with simulations suggesting that the inclusion of EDOT derivatives can lead to high PCEs. e3s-conferences.org

Another significant area of investigation is the application of poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Ottawa, CA.nih.govdioxine) in organic field-effect transistors (OFETs) . OFETs are fundamental components of flexible and printed electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in the channel layer. The ethyl side chains in the polymer can influence the molecular packing and ordering in thin films, which in turn affects the charge transport properties. Researchers are exploring how the introduction of the ethyl group impacts the mobility, on/off ratio, and threshold voltage of OFETs. The improved processability of these polymers is also beneficial for the fabrication of large-area and flexible transistor arrays. Studies on poly(alkylthiophene)s, a related class of materials, have shown that the nature of the alkyl substituent significantly impacts the electronic properties and device performance. nih.gov

Furthermore, the development of functionalized PEDOT derivatives, including those with alkyl chains, is a broader research trend aimed at creating materials for bioelectronics. nih.gov While direct studies on the bio-applications of poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Ottawa, CA.nih.govdioxine) are less common, the principles of modifying PEDOT with functional groups to enhance biocompatibility and enable specific interactions with biological systems are well-established.

Table 2: Potential Applications and Research Focus for Poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Ottawa, CA.nih.govdioxine)

Application AreaKey Research ObjectivesRelevant Performance Metrics
Organic Solar Cells (OSCs) Improve power conversion efficiency through morphology control.Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF)
Organic Field-Effect Transistors (OFETs) Enhance charge carrier mobility and device stability.Charge Carrier Mobility (µ), On/Off Current Ratio, Threshold Voltage (Vt)
Conductive Films and Electrodes Achieve high conductivity with good processability and flexibility.Electrical Conductivity (S/cm), Sheet Resistance (Ω/sq), Optical Transmittance (%)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C8H10O2S/c1-2-6-3-9-7-4-11-5-8(7)10-6/h4-6H,2-3H2,1H3

InChI Key

USEHYZSWYYJCHO-UHFFFAOYSA-N

Canonical SMILES

CCC1COC2=CSC=C2O1

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine

Precursor Synthesis and Derivatization Routes to the Thieno[3,4-b]benchchem.comnih.govdioxine Core

The synthesis of the fundamental thieno[3,4-b] nih.govdioxine structure, commonly known as EDOT, is the essential first stage. cymitquimica.com Several routes have been established, often starting from substituted thiophenes.

One prevalent method begins with diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. nih.gov This precursor undergoes a cyclization reaction with an ethylene (B1197577) di(p-toluenesulfonate) in the presence of a base like caesium fluoride (B91410) in an acetonitrile (B52724) solvent. nih.gov This process forms the dioxin ring fused to the thiophene (B33073) core. Subsequent steps involving alkalization, acidification, and finally decarboxylation yield the target EDOT core structure. yacooscience.com

Another significant pathway starts with 3,4-dibromothiophene. This compound can be converted to 3,4-dimethoxythiophene (B1306923) through a reaction with sodium methoxide. yacooscience.com The resulting 3,4-dimethoxythiophene is a key intermediate that can then be used to form the dioxin ring. yacooscience.comresearchgate.net

The following table summarizes common precursor routes for the thieno[3,4-b] nih.govdioxine core.

Starting MaterialKey IntermediatesTypical ReagentsReference
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate2,5-dicarboxy-3,4-ethylenedioxythiopheneEthylene di(p-toluenesulfonate), Caesium Fluoride, Copper nih.govyacooscience.com
3,4-Dibromothiophene3,4-DimethoxythiopheneSodium Methoxide, Ethylene Glycol yacooscience.com
Thiodiglycolic AcidDiethyl thioglycolate, 2,5-dicarboxylate-3,4-dihydroxy sodium thiopheneEthanol (B145695), Diethyl oxalate, Sodium ethoxide yacooscience.com

Regioselective Functionalization at the C2 Position with an Ethyl Group

Once the thieno[3,4-b] nih.govdioxine core is synthesized, the next critical step is the regioselective introduction of an ethyl group at the C2 position of the dioxin ring. This functionalization imparts specific properties to the final molecule.

Transetherification is a key reaction for forming the dioxin ring from 3,4-dimethoxythiophene. yacooscience.comresearchgate.net In the synthesis of the parent EDOT, 3,4-dimethoxythiophene is reacted with ethylene glycol, typically in the presence of an acid catalyst, to form the unsubstituted 2,3-dihydrothieno[3,4-b] nih.govdioxine ring. researchgate.netgoogle.com

For the synthesis of the 2-ethyl derivative, this strategy can be adapted by replacing ethylene glycol with a substituted diol, such as 1,2-butanediol. The reaction with 3,4-dimethoxythiophene would theoretically proceed via a similar acid-catalyzed transetherification mechanism, leading to the formation of the desired 2-ethyl-2H,3H-thieno[3,4-b] nih.govdioxine. This approach allows for the incorporation of the substituent as part of the ring-forming step.

A more direct and commonly cited method for producing 2-ethyl-2H,3H-thieno[3,4-b] nih.govdioxine involves the direct alkylation of the pre-formed thieno[3,4-b] nih.govdioxine (EDOT) core. This reaction is a nucleophilic substitution where the EDOT molecule is first deprotonated by a base, creating a nucleophilic anion. This anion then reacts with an ethylating agent, such as ethyl bromide. The reaction is typically carried out in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). This approach offers a straightforward way to add the ethyl group after the core heterocyclic system has already been constructed.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-ethyl-2H,3H-thieno[3,4-b] nih.govdioxine, thereby making the synthesis more efficient and cost-effective. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and purification methods.

For the cyclization step starting from diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, refluxing the reaction mixture for an extended period, such as 48 hours, has been reported. nih.gov In other precursor syntheses, specific temperatures, like 115°C, are maintained for shorter durations of around 2 hours to drive the reaction to completion. chemicalbook.com

The choice of solvent is also critical. Dry acetonitrile is often used for the cyclization reaction, while solvents like N,N-dimethylformamide (DMF) or ethylene glycol have been used in other steps of the synthesis. nih.govyacooscience.comgoogle.com

Purification is essential for isolating the final product with high purity. Common techniques include distillation under reduced pressure, recrystallization, and column chromatography on alumina (B75360) or silica (B1680970) gel. nih.govchemicalbook.com For instance, after initial distillation, a crude product can be purified by stirring in a mixture of isopropanol (B130326) and water, followed by filtration to isolate the solid product. chemicalbook.com

The table below outlines key parameters for optimization.

ParameterExample ConditionPurposeReference
Temperature 115°C for 2 hoursControl reaction rate and minimize side products chemicalbook.com
Solvent Dry AcetonitrileProvide a suitable medium for the reaction nih.gov
Reaction Time Reflux for 48 hoursEnsure the reaction proceeds to completion nih.gov
Purification Column ChromatographyIsolate the target compound from impurities nih.gov
Purification Distillation / RecrystallizationRemove solvents and purify the crude product chemicalbook.com

Green Chemistry Principles in 2-ethyl-2H,3H-thieno[3,4-b]benchchem.comnih.govdioxine Synthesis

Applying green chemistry principles to the synthesis of 2-ethyl-2H,3H-thieno[3,4-b] nih.govdioxine aims to reduce the environmental impact of the production process. This involves several strategies, including the use of less hazardous solvents, improving atom economy, and reducing energy consumption. wisdomlib.org

A key focus is the replacement of hazardous solvents with greener alternatives. wisdomlib.org For example, solvents like N,N-dimethylformamide (DMF) could potentially be replaced with more benign options such as ethanol or even water, where feasible. Some synthesis routes for precursors have been designed to use ethylene glycol as a solvent, which can be recovered and reused, aligning with green chemistry goals. google.com

Improving the efficiency of the synthesis route by reducing the number of steps is another important principle. For example, improved methods for synthesizing 3,4-dimethoxythiophene have been developed to be more efficient and avoid cumbersome reaction steps. yacooscience.com Similarly, developing one-pot reactions, where multiple transformations occur in the same reaction vessel, can simplify processes, reduce waste from purification steps, and save energy. google.com The use of catalysts, rather than stoichiometric reagents, can also enhance reaction efficiency and reduce waste. google.com

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine core. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The protons on the thiophene (B33073) ring are expected to appear as singlets or doublets in the aromatic region of the spectrum. The protons of the dioxine ring's ethylidene bridge would also exhibit characteristic shifts and couplings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between sp²-hybridized carbons of the thiophene ring and sp³-hybridized carbons of the ethyl group and the dioxine ring. For a related compound, Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, the reported ¹³C NMR signals in CDCl₃ appeared at δ (p.p.m): 14.2, 61.3, 64.7, 111.8, 144.9, and 160.7. While this molecule has different substituents, the signals for the core ring carbons provide a reference for what might be expected for the title compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-ethyl-2H,3H-thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine (Note: This table is predictive and based on general principles and data from related compounds. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Thiophene-H6.0 - 6.5100 - 115s
Thiophene-H6.0 - 6.5100 - 115s
O-CH₂4.0 - 4.565 - 75m
O-CH₂4.0 - 4.565 - 75m
CH-ethyl4.0 - 4.570 - 80m
CH₂-ethyl1.5 - 2.025 - 35q
CH₃-ethyl0.8 - 1.210 - 15t
Thiophene-C-140 - 150s
Thiophene-C-140 - 150s

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of 2-ethyl-2H,3H-thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine is C₈H₁₀O₂S, with a monoisotopic mass of approximately 170.04 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 170. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. Common fragmentation pathways for ethers include α-cleavage (cleavage of a C-C bond adjacent to the oxygen) and cleavage of the C-O bond. For the thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine core, fragmentation could involve the loss of parts of the ethylenedioxy bridge. The presence of sulfur can be indicated by an (M+2)⁺ peak that is approximately 4.2% of the intensity of the M⁺ peak, due to the natural abundance of the ³⁴S isotope. whitman.edu

While experimental fragmentation data for this specific compound is not available, predicted m/z values for various adducts have been calculated and are presented in Table 2. These predictions are useful for analyses using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

Table 2: Predicted m/z Values for Adducts of 2-ethyl-2H,3H-thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine

Adduct Predicted m/z
[M+H]⁺171.04743
[M+Na]⁺193.02937
[M-H]⁻169.03287
[M]⁺170.03960

(Data sourced from PubChem.) uni.lu

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignments

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups and structural features.

The FTIR spectrum of 2-ethyl-2H,3H-thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine is expected to be characterized by several key absorption bands. The C-H stretching vibrations of the ethyl group and the dioxine ring will likely appear in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1500 cm⁻¹ range. A series of strong bands corresponding to the C-O-C stretching of the dioxine ring and the C-S stretching of the thiophene ring should be prominent in the fingerprint region (approximately 1000-1300 cm⁻¹).

For comparison, the reported IR spectrum of a related compound, Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, showed characteristic peaks (in KBr, cm⁻¹) at 2998, 1698, 1454, 1377, 1302, and 1098. The strong peak at 1698 cm⁻¹ is due to the carbonyl group of the ester, which would be absent in the title compound. However, the other peaks are related to the core structure and provide an indication of where key vibrational modes may appear.

Table 3: Expected FTIR Vibrational Mode Assignments for 2-ethyl-2H,3H-thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine (Note: This table is predictive and based on general principles and data from related compounds. Actual experimental values may vary.)

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic/vinylic)3050 - 3150
C-H stretch (aliphatic)2850 - 3000
C=C stretch (thiophene ring)1400 - 1500
C-O-C stretch (dioxine ring)1050 - 1250
C-S stretch (thiophene ring)600 - 800

Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, HPLC)

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of chemical compounds. For a volatile and thermally stable compound like 2-ethyl-2H,3H-thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a highly effective method for determining purity. Information from a commercial supplier indicates that the purity of this compound is typically ≥ 98%, as determined by GC. chemimpex.com This suggests that GC provides good resolution for this analyte and can be used to detect and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile compounds or as an orthogonal method to GC. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable for analyzing this compound. A UV detector would be appropriate for detection, as the thiophene ring is a chromophore.

In the synthesis of related thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine derivatives, column chromatography using silica (B1680970) gel is a commonly employed method for purification. For instance, the purification of 2-chloromethyl-2,3-dihydrothieno[3,4-b] chemicalbook.comchemicalbook.comdioxine was achieved using flash chromatography on silica gel with a hexane/dichloromethane eluent. nih.gov

X-ray Diffraction Studies for Solid-State Structure (if applicable to monomer)

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for the title monomer, 2-ethyl-2H,3H-thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine, the crystal structures of several closely related compounds have been elucidated, offering valuable insights into the expected conformation of the thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine ring system.

The crystal structure of 2-chloromethyl-2,3-dihydrothieno[3,4-b] chemicalbook.comchemicalbook.comdioxine reveals that the six-membered dioxine ring adopts a twisted conformation. nih.gov Similarly, the analysis of Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate showed that the ethylene (B1197577) group of the dioxine ring is disordered over two sites, indicating conformational flexibility. nih.gov In this structure, both carbonyl groups are coplanar with the thiophene ring. These studies suggest that the fused ring system is not perfectly planar and that the dioxine ring possesses a degree of conformational flexibility. It is reasonable to infer that 2-ethyl-2H,3H-thieno[3,4-b] chemicalbook.comchemicalbook.comdioxine would also exhibit a non-planar, likely twisted, conformation of its dioxine ring in the solid state.

Theoretical and Computational Investigations of 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine

Electronic Structure Calculations (e.g., DFT, TD-DFT)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgossila.comdioxine, Density Functional Theory (DFT) would be the primary tool to determine its optimized geometry, electronic ground state, and related properties. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed to calculate parameters like bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation.

Time-Dependent Density Functional Theory (TD-DFT) would be subsequently used to investigate the excited-state properties. This is crucial for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of the monomer. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are indicative of the transition probabilities. For similar heterocyclic compounds, these calculations provide insights into how structural modifications, such as the addition of an ethyl group, influence their optical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that provides an indication of the molecule's kinetic stability and its potential as a semiconductor. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower excitation energy, which is a desirable characteristic for conductive polymer precursors. For 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgossila.comdioxine, a comparative FMO analysis with the parent EDOT molecule would be highly valuable to understand the electronic effects of the ethyl substituent. It is generally expected that the electron-donating nature of the ethyl group might raise the HOMO energy level, potentially leading to a narrower HOMO-LUMO gap.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Thieno[3,4-b] frontiersin.orgossila.comdioxine Derivative (Note: This table is for illustrative purposes only, as specific data for 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgossila.comdioxine is not available in the literature.)

ParameterValue (eV)
HOMO Energy-5.50
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.30

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For the 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgossila.comdioxine monomer, MD simulations could provide insights into its conformational flexibility, particularly the rotation of the ethyl group and any associated puckering of the dioxine ring. Understanding the accessible conformations is important as it can influence the packing of molecules in the solid state and the morphology of the resulting polymer.

Furthermore, MD simulations can be used to study intermolecular interactions in the liquid or solid phase. By analyzing the radial distribution functions, one can understand how molecules of 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgossila.comdioxine would arrange themselves with respect to each other. These interactions are crucial in the initial stages of polymerization and in determining the bulk properties of the material.

Prediction of Polymerization Potentials and Pathways

Theoretical methods can be employed to predict the feasibility and mechanism of polymerization. For monomers like 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgossila.comdioxine, which are typically polymerized via oxidative coupling, computational chemistry can be used to model the initial steps of the reaction. This involves calculating the stability of the radical cation formed upon oxidation of the monomer. The spin density distribution in the radical cation can indicate the most likely sites for coupling between monomer units.

By calculating the reaction energies for the dimerization and subsequent oligomerization steps, it is possible to assess the thermodynamic favorability of the polymerization process. These calculations can also help in understanding how the ethyl substituent might influence the regiochemistry of the polymer chain, which in turn affects the polymer's electronic properties.

Structure-Property Relationship Modeling for the Monomer and Derived Polymers

A key goal of computational studies in materials science is to establish clear structure-property relationships. For 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgossila.comdioxine and its potential polymers, this would involve a systematic investigation of how the presence and conformation of the ethyl group influence the electronic and optical properties.

For the polymer, poly(2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgossila.comdioxine), theoretical studies on oligomers of increasing chain length would be conducted to extrapolate the properties of the bulk polymer. Key parameters such as the band gap, ionization potential, and electron affinity would be calculated as a function of the number of repeating units. This allows for an understanding of how the electronic properties evolve from the monomer to the polymer. Such modeling can guide the rational design of new materials with tailored properties for specific applications in organic electronics.

Polymerization Mechanisms and Methodologies for 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine

Electrochemical Polymerization Pathways and Kinetics

Electrochemical polymerization is a versatile technique for synthesizing conductive polymer films directly onto a conductive substrate. nih.gov The process involves the electrochemical oxidation of the monomer to form radical cations, which then couple and grow into a polymer chain. researchgate.net For 2-ethyl-2H,3H-thieno[3,4-b] nih.govresearchgate.netdioxine, the pathway is analogous to that of the parent EDOT monomer.

The general mechanism proceeds as follows:

Oxidation: The monomer, dissolved in an electrolyte solution, is oxidized at the surface of a working electrode (anode) by applying a specific potential. This process removes an electron, forming a radical cation.

Dimerization: Two radical cations couple, typically at the α-positions (2- and 5-positions) of the thiophene (B33073) rings, to form a dimer. This coupling is accompanied by the elimination of two protons.

Chain Growth: The resulting dimer is more easily oxidized than the monomer. It is subsequently oxidized to a radical cation, which can then react with another monomer radical cation, leading to chain propagation. This process repeats, causing the polymer film to grow on the electrode surface. tue.nl

The kinetics of electropolymerization are influenced by several factors, including the monomer concentration, solvent, supporting electrolyte, and the applied potential or current. For alkyl-substituted EDOT derivatives, the choice of solvent is crucial. While EDOT itself has low solubility in many aqueous and organic media, the introduction of alkyl chains can significantly improve solubility in common organic solvents like acetonitrile (B52724) or propylene (B89431) carbonate. nih.govnih.gov This enhanced solubility facilitates a more homogeneous polymerization process.

The polymerization is typically carried out in a three-electrode electrochemical cell. A constant voltage (potentiostatic) or constant current (galvanostatic) can be applied to control the film growth. nih.gov Cyclic voltammetry is also frequently used, where repeated potential scans allow for gradual and controlled deposition of the polymer film. nih.gov During this process, the growth of the polymer is often observed by an increase in the redox currents with each successive cycle, indicating the deposition of an electroactive film. nih.gov

Table 1: Typical Conditions for Electropolymerization of EDOT Derivatives

Parameter Typical Value/Substance Purpose
Solvent Acetonitrile (MeCN), Propylene Carbonate (PC) Dissolves the monomer and supporting electrolyte. tue.nlnih.gov
Monomer Conc. 0.01 M - 0.1 M Provides the building blocks for the polymer chain.
Supporting Electrolyte Lithium perchlorate (B79767) (LiClO₄), Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), Tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄) Ensures conductivity of the solution and provides counter-ions to dope (B7801613) the polymer film as it forms. nih.govresearchgate.net
Working Electrode Indium Tin Oxide (ITO) glass, Platinum (Pt), Carbon paper Substrate on which the conductive polymer film is deposited. tue.nlnih.gov
Reference Electrode Silver/Silver Chloride (Ag/AgCl) Provides a stable potential reference.
Counter Electrode Platinum (Pt) mesh or wire Completes the electrical circuit.
Applied Potential Typically >1.0 V vs. Ag/AgCl To overcome the oxidation potential of the monomer.

Chemical Oxidative Polymerization Strategies (e.g., FeCl₃-initiated)

Chemical oxidative polymerization is a widely used method for the bulk synthesis of polythiophenes and their derivatives due to its simplicity and scalability. nih.govcabidigitallibrary.org The most common oxidant used for this process is iron(III) chloride (FeCl₃). nih.govresearchgate.net The mechanism is believed to involve the generation of a radical cation from the monomer, similar to the electrochemical method. rloginconsulting.com

The reaction of 2-ethyl-2H,3H-thieno[3,4-b] nih.govresearchgate.netdioxine with FeCl₃ would proceed via the following steps:

Initiation: FeCl₃, a Lewis acid, oxidizes the monomer unit, generating a radical cation and being reduced to FeCl₂.

Propagation: The radical cations couple, eliminating protons to form dimers and subsequently longer oligomers and polymer chains. The reaction typically proceeds via α,α-coupling of the thiophene rings. researchgate.net

Termination: The polymerization ceases when the monomer is consumed or the growing chains are terminated by side reactions or impurities.

The properties of the resulting polymer, such as molecular weight and yield, are highly dependent on the reaction conditions. Key parameters include the monomer-to-oxidant molar ratio, solvent, temperature, and the order of reagent addition. nih.gov For instance, studies on other alkyl-substituted EDOTs have shown that a "standard addition" method (adding the oxidant to the monomer solution) can produce higher molecular weight polymers compared to the "reverse addition" method (adding monomer to the oxidant suspension), depending on the monomer's steric hindrance and oxidation potential. nih.gov

Common solvents for this polymerization include chloroform, chlorobenzene, or nitromethane. nih.gov After polymerization, the polymer is typically precipitated in a non-solvent like methanol, filtered, and then washed extensively to remove residual oxidant and oligomers. nih.gov

Table 2: Comparison of Oxidative Polymerization Parameters for an Alkyl-EDOT Derivative

Parameter Condition 1: "Reverse Addition" Condition 2: "Standard Addition" Finding
Solvent Chloroform Chloroform -
Oxidant Anhydrous FeCl₃ Anhydrous FeCl₃ -
Procedure Monomer solution added to a suspension of FeCl₃. nih.gov Suspension of FeCl₃ added to the monomer solution. nih.gov The standard addition method produced higher molecular weight polymers for sterically unhindered ether-substituted polythiophenes. nih.gov
Monomer PEDOT-C12 PEDOT-C12 -
Yield ~80% - High yields are achievable with this method. nih.gov

Controlled Polymerization Techniques for Molecular Weight and Architecture Control

Conventional electrochemical and chemical oxidative methods often produce polymers with broad molecular weight distributions and limited control over the polymer architecture. To overcome these limitations, controlled polymerization techniques have been adapted for EDOT and its derivatives. These methods allow for the synthesis of well-defined polymers with predictable molecular weights and low dispersity.

Two prominent techniques are:

Kumada Catalyst Transfer Polycondensation (KCTP): This method is a type of chain-growth polymerization that utilizes a transition metal catalyst (typically nickel-based). It has been successfully applied to synthesize highly soluble, alkyl-substituted PEDOT homopolymers with excellent control over molecular weight and low dispersity. researchgate.net The process involves the polymerization of a di-halogenated monomer in the presence of a Grignard reagent and a Ni(dppp)Cl₂ catalyst. This approach enables the creation of well-defined materials that are readily soluble in common organic solvents, which is a significant advantage over the often insoluble polymers produced by oxidative methods. researchgate.net

Direct (Hetero)Arylation Polymerization (DHAP or DArP): This is a powerful C-H activation strategy that avoids the need to pre-functionalize monomers with organometallic or halogen groups, making it a more atom-economical process. DHAP has been used to synthesize a variety of soluble EDOT-based copolymers with moderate to high molecular weights (ranging from 3,100 to 94,000 Da). frontiersin.org The reaction typically uses a palladium catalyst to directly couple the C-H bonds at the α-positions of the EDOT ring with a di-halogenated comonomer. frontiersin.orgrsc.org This method is highly versatile for creating alternating copolymers with diverse electronic structures. frontiersin.org

These controlled polymerization techniques are crucial for systematically studying structure-property relationships in these materials, as they allow for precise tuning of the polymer's physical and electronic characteristics.

Influence of the 2-ethyl Substituent on Polymerization Reactivity

The introduction of a 2-ethyl group onto the ethylenedioxy bridge of the thieno[3,4-b] nih.govresearchgate.netdioxine monomer has several significant effects on its polymerization reactivity and the properties of the resulting polymer.

Enhanced Solubility: Perhaps the most critical impact is the improvement in monomer and polymer solubility in common organic solvents. nih.gov Unsubstituted PEDOT is notoriously insoluble, which complicates its processing. The non-polar ethyl group disrupts intermolecular packing, making the monomer more soluble and allowing polymerization to be carried out in a wider range of solvents. The resulting polymer is also more likely to be solution-processable. researchgate.net

Electronic Effects: Substitution on the sp³-hybridized carbons of the ethylenedioxy bridge can influence the electronic properties of the monomer and the final polymer. While the ethyl group itself is a weak electron-donating group, its presence can subtly alter the electron density of the π-conjugated thiophene ring system. Studies on related derivatives have shown that substitution on the bridge can lead to an increase in the polymer's band gap. researchgate.net This change can affect the monomer's oxidation potential, potentially requiring adjustments to the conditions for electropolymerization or chemical oxidation compared to the unsubstituted EDOT.

Steric Effects: The ethyl group introduces steric bulk near the thiophene backbone. While this effect is less pronounced than with larger substituents, it can still influence the polymerization process. Steric hindrance can affect the rate of polymerization by impeding the approach of monomers to the growing polymer chain. ippi.ac.ir It may also influence the planarity and conformation of the final polymer chains, which in turn affects the material's electronic properties, such as conductivity and charge carrier mobility. Research has shown that polymerization conditions must be carefully optimized for different substituted thiophenes, as methods that work well for one monomer may be less effective for another due to differing steric and electronic profiles. nih.gov

Advanced Materials Applications Derived from Poly 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine

Development of Conductive Polymers with Tailored Electronic Properties

The introduction of an ethyl group at the 2-position of the thieno[3,4-b] researchgate.netpressbooks.pubdioxine monomer unit provides a strategic approach to fine-tune the electronic and physical properties of the resulting polymer. This substitution influences the polymer's solubility, morphology, and ultimately, its performance in electronic devices.

Impact of 2-ethyl Substitution on Polymer Conductivity and Doping Characteristics

The presence of the 2-ethyl substituent on the polymer backbone can influence its electrical conductivity and doping characteristics. While alkyl chains are sometimes introduced to improve solubility, they can also affect the packing of the polymer chains, which is crucial for efficient charge transport. mdpi.com Doping is a critical process for enhancing the conductivity of conjugated polymers by introducing charge carriers (polarons and bipolarons) into the polymer backbone. pressbooks.pub The effectiveness of doping can be influenced by the polymer's morphology and the accessibility of the conjugated backbone to dopant molecules. isca.menih.gov

The electrical conductivity of PEDOT derivatives is highly dependent on the doping process, which can be achieved through chemical or electrochemical methods. pressbooks.pub For instance, doping undoped PEDOT with agents like iron(III) chloride (FeCl₃) or camphor (B46023) sulfonic acid (CSA) has been shown to increase conductivity by several orders of magnitude. isca.me The introduction of an ethyl group can modify the polymer's interaction with dopants, potentially affecting the final conductivity.

Table 1: Illustrative Conductivity of Doped PEDOT Derivatives

Polymer SystemDopantConductivity (S/cm)
Undoped PEDOTNone3.42 x 10⁻³
FeCl₃ doped PEDOTFeCl₃4.66 x 10⁻¹
CSA doped PEDOTCSA6.13 x 10⁻¹

Optimization of Polymerization Conditions for Enhanced Charge Transport

The method of polymerization and its associated parameters are critical in determining the final properties of the conductive polymer, including its charge transport characteristics. Common synthesis methods for PEDOT and its derivatives include chemical polymerization, electrochemical polymerization, and vapor phase polymerization (VPP). frontiersin.org

Chemical Polymerization: This solution-based method involves the oxidation of the monomer in the presence of an oxidizing agent. frontiersin.org The choice of oxidant and solvent can influence the polymer's molecular weight and regularity, which in turn affect conductivity.

Electrochemical Polymerization: This technique allows for the direct deposition of a polymer film onto an electrode surface. The properties of the resulting film, such as morphology and conductivity, can be controlled by parameters like the applied potential, current density, and the composition of the electrolyte solution. tue.nlresearchgate.net

Vapor Phase Polymerization (VPP): VPP is a method known for producing highly conductive and uniform thin films. The process involves exposing a substrate coated with an oxidant to the monomer vapor. scilit.com Optimization of VPP parameters such as oxidant concentration, polymerization time, and vaporization temperature is crucial for achieving high conductivity. For some thiophene-based polymers, optimized VPP conditions have led to conductivities exceeding 700 S/cm⁻¹.

Applications in Organic Electronic Devices

The tailored properties of Poly(2-ethyl-2H,3H-thieno[3,4-b] researchgate.netpressbooks.pubdioxine) make it a promising candidate for various organic electronic devices. Its potential utility stems from the ability to modify its conductivity and processability, which are key requirements for device fabrication.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronic circuits. semanticscholar.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the channel layer. The introduction of alkyl side chains, such as the ethyl group, can influence the molecular packing and morphology of the polymer film, which directly impacts charge carrier mobility. semanticscholar.org While linear alkyl chains can sometimes lead to stronger aggregation and potentially higher mobility, branched chains have also been shown to result in favorable charge transport characteristics. semanticscholar.org

Table 2: Representative Charge Carrier Mobilities for Alkyl-Substituted Polymer OFETs

Polymer Side ChainHole Mobility (cm²/Vs)
Linear Alkyl Chain1.1 x 10⁻²
Branched Alkyl Chain2.3 x 10⁻²

Organic Light-Emitting Diodes (OLEDs) and Electrochromic Devices

PEDOT-based materials are also utilized in organic light-emitting diodes (OLEDs), typically as a hole injection layer to facilitate the efficient injection of charge carriers into the emissive layer.

In the realm of electrochromic devices, which change their optical properties upon the application of an electrical potential, PEDOT derivatives are highly valued for their stability and distinct color changes. researchgate.net The performance of an electrochromic device is characterized by its optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and coloration efficiency. The introduction of substituents on the PEDOT backbone can tune the color transitions and switching kinetics. For some PEDOT-based devices, optical contrasts of over 50% and switching times of less than a second have been reported. researchgate.net

Table 3: Performance Metrics of a Representative PEDOT-Based Electrochromic Device

Wavelength (nm)Optical Contrast (%)Switching Time (s)
440110.9
610200.3

Advanced Functional Coatings and Catalyst Ligands

The inherent conductivity and stability of PEDOT-based materials make them prime candidates for advanced functional coatings. While research specifically detailing the performance of poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Surrey, GB.nih.govdioxine) in these applications is limited, the properties of the broader PEDOT family suggest significant potential. The ethyl group may enhance solubility in organic solvents, potentially simplifying processing for coating applications. Current time information in Surrey, GB.

Advanced Functional Coatings: Polymer-based coatings derived from EDOT analogues are explored for various protective and functional roles. These include:

Conductive and Anti-Static Coatings: The primary application for which this class of polymers is known is in creating transparent, conductive films to dissipate static charge on electronic displays or packaging for sensitive electronic components. nih.gov

Corrosion Resistance: Conductive polymers can offer anti-corrosion protection for metals by forming a passivating layer or by anodic protection. While studies on PEDOT for anti-corrosion applications exist, specific investigations into the efficacy of the 2-ethyl derivative are not widely reported in scientific literature.

Catalyst Ligands: The monomer, 2-ethyl-2H,3H-thieno[3,4-b] Current time information in Surrey, GB.nih.govdioxine, is noted for its potential use as a ligand in organic synthesis. Current time information in Surrey, GB. The sulfur and oxygen heteroatoms in the thienodioxine ring system can coordinate with metal centers, making the corresponding polymer a potential support for catalytic species. A polymer-supported catalyst offers advantages in terms of catalyst recovery and recycling. However, specific research detailing the synthesis of metal complexes with poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Surrey, GB.nih.govdioxine) as a ligand and their catalytic activity is not yet prominent in the available literature.

Table 1: Potential Functional Coating Properties of Poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Surrey, GB.nih.govdioxine) Specific experimental data for poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Surrey, GB.nih.govdioxine) is not extensively available in peer-reviewed literature. The table below is illustrative of the parameters that would be evaluated.

Coating PropertyParameterExpected Performance/RationaleData Status
ConductivitySheet Resistance (Ω/sq)Expected to be in the conductive to semi-conductive range, similar to other PEDOT derivatives.Data not available
TransparencyOptical Transmittance (%)Likely to exhibit good transparency in the visible spectrum when deposited as a thin film.Data not available
Corrosion ProtectionCorrosion Current (Icorr)Potential for anodic protection, but requires specific electrochemical studies for confirmation.Data not available

Sensor Technologies Utilizing Poly(2-ethyl-2H,3H-thieno[3,4-b]Current time information in Surrey, GB.nih.govdioxine)

The application of conductive polymers in sensor technology is a well-established field, owing to their ability to transduce chemical or biological recognition events into measurable electrical signals. The electrical properties of polymers like poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Surrey, GB.nih.govdioxine) can be modulated by interaction with various analytes, forming the basis of a sensing mechanism. The ethyl group may influence the polymer's morphology and surface chemistry, which in turn could affect its sensitivity and selectivity towards specific analytes.

Electrochemical Sensors: PEDOT-based materials are frequently used as the active layer in electrochemical sensors. The sensing mechanism often involves the monitoring of changes in the polymer's conductivity, redox potential, or capacitance upon exposure to the target analyte. While the monomer is suggested for use in developing highly sensitive sensors for gases and biomolecules, detailed research on sensors fabricated specifically with poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Surrey, GB.nih.govdioxine) is scarce. nih.gov For comparison, sensors based on the parent polymer, PEDOT, have been developed for a wide range of analytes, including:

Biomolecules: Glucose, dopamine, and uric acid.

Gases: Ammonia and volatile organic compounds (VOCs). nih.gov

Table 2: Potential Sensor Applications and Performance Metrics for Poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Surrey, GB.nih.govdioxine) This table illustrates the types of analytes and performance characteristics typically evaluated for conductive polymer sensors. Specific data for poly(2-ethyl-2H,3H-thieno[3,4-b] Current time information in Surrey, GB.nih.govdioxine) is not readily found in current scientific literature.

Analyte ClassSpecific Analyte ExampleKey Performance MetricData Status
GasesAmmonia (NH₃)Limit of Detection (ppm)Data not available
BiomoleculesDopamineLinear Range (µM)Data not available
IonsHeavy Metal Ions (e.g., Pb²⁺)Sensitivity (µA/µM)Data not available
GeneralAny AnalyteResponse Time (s)Data not available

Future Research Directions and Emerging Paradigms for 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine

Exploration of Novel Synthetic Routes for Sustainable Production

Key emerging synthetic paradigms include:

One-Pot, Multi-Component Reactions: These reactions involve the combination of three or more reactants in a single vessel to form a complex product, minimizing intermediate purification steps and solvent waste. This approach has been successfully used for synthesizing related 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones and represents a promising avenue for producing functionalized thienodioxine monomers. researchgate.net

Direct Heteroarylation Polymerization (DHAP): As an alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations, DHAP avoids the need for pre-functionalizing monomers with organometallic groups, thereby reducing the number of synthetic steps and generating fewer toxic byproducts. This technique has been employed for creating various thieno[3,4-b]pyrazine-based polymers and could be adapted for thienodioxine derivatives. aau.edu.et

Cascade Cyclization Reactions: These processes involve a series of intramolecular reactions that rapidly build molecular complexity from simple precursors. A facile approach using sodium thiosulfate (B1220275) as a sulfurizing reagent has been reported for producing thieno[3,2-b]thiophenes, showcasing a potential strategy for creating the core heterocyclic structure efficiently. mdpi.com

The exploration of these modern synthetic routes is crucial for the large-scale, cost-effective, and sustainable production of 2-ethyl-2H,3H-thieno[3,4-b] cymitquimica.comnih.govdioxine and its derivatives, paving the way for their commercial application.

Advanced Characterization of Polymer Microstructure and Morphology

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to designing high-performance materials. For polymers derived from 2-ethyl-2H,3H-thieno[3,4-b] cymitquimica.comnih.govdioxine, a suite of advanced characterization techniques is necessary to probe their microstructure and morphology from the atomic to the bulk scale.

The solid-state packing and physical properties of monomers significantly influence the final polymer characteristics. For instance, the related comonomer 2,3-dihydrothieno[3,4-b] cymitquimica.comnih.govdioxine-2-carboxylic acid (EDOTacid) forms orthorhombic crystals with a distinct platelet-like morphology. researchgate.net The introduction of the ethyl group in the target compound is expected to alter this packing, affecting polymer chain interactions and charge transport.

Advanced characterization would involve a multi-technique approach to elucidate these complex structures.

Characterization Technique Information Gained Significance
X-Ray Diffraction (XRD) Crystalline structure, packing arrangement, d-spacings. researchgate.netDetermines the degree of crystallinity and molecular orientation, which are critical for charge transport properties.
Scanning/Transmission Electron Microscopy (SEM/TEM) Surface morphology, nanofibrillar structures, crystal habits. researchgate.netVisualizes the polymer's micro- and nanoscale morphology, revealing features like film uniformity and porosity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure, monomer connectivity, regiochemistry. aau.edu.etConfirms the successful polymerization and the precise chemical structure of the polymer backbone.
UV-Vis-NIR Spectroscopy Electronic transitions, optical band gap (Eg). aau.edu.etProvides insight into the polymer's electronic properties and its potential for optoelectronic applications.
Cyclic and Square-Wave Voltammetry Redox potentials, HOMO/LUMO energy levels, electrochemical stability. aau.edu.etnih.govCharacterizes the electrochemical behavior, essential for applications in energy storage and electrochromic devices.

A thorough characterization using these methods will enable researchers to establish clear structure-property relationships, guiding the rational design of next-generation poly(thienodioxine)s.

Integration into Hybrid Organic-Inorganic Composite Materials

Hybrid organic-inorganic materials combine the distinct properties of both components—such as the processability and functional versatility of organic polymers with the robustness and thermal stability of inorganic materials—often resulting in synergistic performance enhancements. nih.gov Integrating polymers of 2-ethyl-2H,3H-thieno[3,4-b] cymitquimica.comnih.govdioxine into inorganic matrices represents a significant frontier for creating novel functional composites.

According to IUPAC, a hybrid material consists of an intimate mixture of organic and inorganic components with phase domains smaller than 1 micrometer. nih.gov These materials can be broadly classified based on the nature of the interaction between the phases:

Class I Hybrids: The organic and inorganic phases are linked by weak interactions, such as van der Waals forces or hydrogen bonds. nih.gov

Class II Hybrids: The phases are connected by strong chemical bonds (e.g., covalent bonds), leading to a more integrated and stable material. nih.gov

The sol-gel process is a versatile method for creating these hybrids, often using metal alkoxide precursors like tetraethyl orthosilicate (B98303) (TEOS) to form an inorganic silica (B1680970) network. nih.govresearchgate.net Polymers derived from 2-ethyl-2H,3H-thieno[3,4-b] cymitquimica.comnih.govdioxine could be incorporated into a silica or titania matrix. A coupling agent, such as (3-glycidyloxypropyl)trimethoxysilane (GPTMS), can be used to form covalent linkages between the polymer backbone and the inorganic network, resulting in a Class II hybrid. nih.gov

The resulting composites could exhibit enhanced mechanical strength, thermal stability, and tailored electronic properties, making them suitable for applications in protective coatings, catalysts, and advanced sensors.

Computational Design and Prediction of Next-Generation Thienodioxine Analogues

Computational chemistry and materials modeling have become indispensable tools for accelerating the discovery and design of new materials. By predicting the properties of molecules before they are synthesized, computational methods can significantly reduce the time and expense of experimental work. For thienodioxine analogues, these techniques can guide the design of monomers that will polymerize into materials with specific, targeted functionalities.

Key computational techniques include:

Density Functional Theory (DFT): Used to investigate the structural and electronic properties of molecules, such as predicting HOMO/LUMO energy levels, band gaps, and optimal geometries. nih.gov

Molecular Dynamics (MD) Simulations: Simulates the movement and interaction of atoms and molecules over time, providing insights into polymer chain packing, morphology, and the dynamics of hybrid material interfaces. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Establishes statistical correlations between molecular descriptors and material properties, allowing for the rapid screening of large virtual libraries of candidate molecules. nih.gov

These computational approaches can be used to create a systematic framework for designing next-generation thienodioxine analogues. By simulating the effects of different substituent groups on the thienodioxine core, researchers can pre-select candidates with the most promising electronic and physical properties for specific applications.

Substituent Group (R) Predicted Effect on Electronic Properties Potential Application Target
Electron-Donating (-OCH₃, -NR₂) ** Raise HOMO/LUMO levels, potentially narrowing the band gap.Organic Photovoltaics (Donor Material)
Electron-Withdrawing (-CN, -CF₃) **Lower HOMO/LUMO levels, potentially increasing electron affinity. researchgate.netOrganic Thin-Film Transistors (n-type)
Bulky Alkyl Chains Increase solubility, disrupt π-stacking, and alter film morphology.Printable and Flexible Electronics
Chiral Moieties Induce chiroptical properties in the resulting polymer.Circularly Polarized Light Detectors

This predictive power allows for a more rational and efficient approach to materials discovery, focusing experimental efforts on the most promising molecular designs.

Expanding Application Domains in Emerging Technologies (non-medical, non-biological)

The unique electronic and optical properties of polymers derived from 2-ethyl-2H,3H-thieno[3,4-b] cymitquimica.comnih.govdioxine make them highly promising candidates for a wide range of emerging non-biological technologies. The ethyl group can enhance solubility and modify film morphology compared to the parent polymer, PEDOT, opening up new processing possibilities and application domains.

Potential future applications include:

Electrochromic Devices: These devices, often called "smart glass," change their optical properties in response to an applied voltage. Polymers based on thieno[3,4-b]-1,4-oxathiane, a related structure, have demonstrated excellent electrochromic performance with high contrast ratios, good coloration efficiencies, and long-term stability. nih.gov Poly(2-ethyl-2H,3H-thieno[3,4-b] cymitquimica.comnih.govdioxine) is expected to exhibit similar properties, making it suitable for smart windows, displays, and optical switches.

Organic Thin-Film Transistors (OTFTs): OTFTs are the fundamental building blocks of flexible and transparent electronics. The performance of an OTFT is heavily dependent on the charge carrier mobility of the semiconductor layer. Polymers based on thieno[3,4-c]pyrrole-4,6-dione (B1257111) have shown promising electron mobility, and thienothiophene-based polymers have demonstrated ambipolar (both p-type and n-type) charge transport. rsc.orgresearchgate.net By tuning the molecular structure, polymers of the target compound could be engineered for high-performance OTFTs.

Energy Storage: The reversible redox behavior of conducting polymers makes them ideal for use in supercapacitors and battery electrodes. researchgate.net Their ability to undergo rapid doping and de-doping allows for high power density and long cycle life.

Chemical Sensors: The conductivity of these polymers is sensitive to their chemical environment. Exposure to specific analytes can cause a measurable change in resistance, forming the basis of a chemical sensor. researchgate.net Functionalization of the polymer backbone can impart selectivity towards particular chemical species.

Organic Solar Cells: The tunable band gap of conjugated polymers allows them to be engineered to absorb specific regions of the solar spectrum. researchgate.net Polymers based on thienodioxine derivatives could function as either the electron donor or acceptor material in the active layer of an organic photovoltaic device.

The continued exploration of this versatile compound and its polymeric derivatives is poised to drive significant innovations across these and other advanced technological fields.

Q & A

Q. What are the established synthetic routes for 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine, and what key reaction parameters influence yield?

The synthesis of 2-ethyl derivatives of thieno[3,4-b]dioxine typically involves functionalization of the parent EDOT (3,4-ethylenedioxythiophene) scaffold. For example, isodesmic C-H borylation has been employed to introduce boron-containing groups at specific positions, with yields highly dependent on catalyst loading, solvent polarity, and reaction time . Alternative routes include alkylation of the thiophene ring using ethylating agents under anhydrous conditions, where steric and electronic effects of the ethyl group must be carefully controlled to avoid side reactions . Optimization of purification steps (e.g., column chromatography or recrystallization) is critical due to the compound’s predicted density (1.17 g/cm³) and moderate boiling point (~234°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the ethyl substitution pattern and ring saturation. For example, the ethyl group’s protons appear as distinct triplets or quartets in the δ 1.2–1.5 ppm range, while thiophene ring protons resonate between δ 6.5–7.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (170.23 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Used to resolve solid-state packing and bond angles, particularly for derivatives like 5,7-bis(1-benzothiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine, where monoclinic (P21/c) crystal systems are observed .

Q. What are the critical considerations for purifying this compound, given its physicochemical properties?

Purification strategies must account for the compound’s moderate polarity and thermal stability. Distillation under reduced pressure is suitable due to its predicted boiling point (~234°C), while silica gel chromatography (using gradients of ethyl acetate/hexane) effectively isolates the product from byproducts like unreacted EDOT derivatives . Solubility in dichloromethane or THF facilitates recrystallization for high-purity yields .

Advanced Research Questions

Q. How does the ethyl substitution at the 2-position affect the electronic properties and polymerization behavior compared to EDOT?

The ethyl group introduces steric hindrance, reducing the planarity of the thiophene ring and altering π-orbital overlap. This decreases intrinsic conductivity in polymers compared to unsubstituted EDOT but enhances solubility in organic solvents, enabling solution-processable thin films. Electrochemical polymerization studies (e.g., cyclic voltammetry in acetonitrile) reveal a ~0.2 V anodic shift in oxidation potential, indicating reduced electron-donating capacity . Computational modeling (DFT) can quantify these effects by analyzing HOMO-LUMO gaps and charge distribution .

Q. What strategies are recommended for resolving contradictions in reported electrochemical properties of thieno[3,4-b]dioxine derivatives?

Discrepancies often arise from variations in electrolyte composition , substrate morphology, or measurement techniques. To address this:

  • Standardize testing conditions (e.g., 0.1 M TBAPF6_6 in acetonitrile, Ag/AgCl reference electrode).
  • Use controlled potential electrolysis to isolate polymer films and correlate thickness with conductivity.
  • Cross-validate data with in-situ spectroelectrochemistry (UV-Vis-NIR) to monitor doping levels .

Q. How can computational methods predict the solid-state packing and charge transport properties of 2-ethyl...dioxine derivatives?

Density Functional Theory (DFT) simulations can model intermolecular interactions (e.g., π-π stacking distances) using crystallographic data from analogs like 5,7-di-2-pyridyl derivatives (monoclinic, a = 16.1602 Å, β = 107.428°) . Molecular Dynamics (MD) simulations further predict charge mobility by analyzing hopping rates between adjacent molecules in the crystal lattice .

Q. What are the challenges in functionalizing 2-ethyl...dioxine at specific positions, and how can regioselectivity be achieved?

The ethyl group’s steric bulk limits electrophilic substitution at the 5- and 7-positions. Directed ortho-metalation using strong bases (e.g., LDA) enables regioselective functionalization, while Sonogashira coupling introduces alkynyl groups at the 5-position with >80% yield . For asymmetric derivatives (e.g., star-shaped molecules), sequential protection/deprotection strategies are critical .

Q. How do steric effects from the ethyl group influence the formation of conductive polymers, and how can this be optimized?

Steric hindrance reduces chain linearity, leading to amorphous polymer structures with lower conductivity. Mitigation strategies include:

  • Copolymerization with unsubstituted EDOT to balance solubility and conductivity.
  • Using flexible spacers (e.g., ethylene glycol) in terpolymers to improve chain mobility .
  • Electrochemical deposition at higher scan rates to favor linear growth over branching .

Q. How can cross-disciplinary approaches enhance the application of 2-ethyl...dioxine in advanced devices?

  • Bioelectronics : Integrate the compound into conductive hydrogels for extracellular vesicle (EV) capture, leveraging its redox-active properties for controlled release .
  • Optoelectronics : Combine with electron-deficient moieties (e.g., benzothiadiazole) in donor-acceptor polymers for tunable bandgaps .
  • Sensors : Functionalize with amine groups (e.g., 2,3-dihydrothieno[3,4-b][1,4]dioxin-2-ylmethanamine) for selective ion binding .

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